5-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}oxolane-2-carboxylic acid
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Overview
Description
5-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}oxolane-2-carboxylic acid is a chemical compound with the molecular formula C15H25NO5 and a molecular weight of 299.37 g/mol . This compound is characterized by the presence of a piperidine ring, an oxolane ring, and a tert-butoxycarbonyl (Boc) protecting group. It is commonly used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
The synthesis of 5-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}oxolane-2-carboxylic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction of appropriate precursors.
Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced to protect the amine functionality of the piperidine ring. This is usually achieved by reacting the piperidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Formation of the Oxolane Ring: The oxolane ring is introduced through a cyclization reaction involving appropriate precursors.
Coupling of the Piperidine and Oxolane Rings: The final step involves coupling the piperidine and oxolane rings to form the desired compound.
Chemical Reactions Analysis
5-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}oxolane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the piperidine or oxolane rings are replaced with other groups.
Scientific Research Applications
5-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}oxolane-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is used in the study of biological processes and as a precursor for the synthesis of biologically active molecules.
Medicine: It is employed in medicinal chemistry for the development of potential therapeutic agents.
Industry: The compound is used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 5-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}oxolane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the Boc protecting group can influence the compound’s reactivity and stability, affecting its interactions with biological targets .
Comparison with Similar Compounds
5-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}oxolane-2-carboxylic acid can be compared with other similar compounds, such as:
5-{1-[(tert-butoxy)carbonyl]piperidin-2-yl}-1H-pyrazole-4-carboxylic acid: This compound has a similar piperidine ring but features a pyrazole ring instead of an oxolane ring.
1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-5-methyl-1H-pyrazole-4-carboxylic acid: This compound also contains a piperidine ring with a Boc protecting group but has a pyrazole ring with a methyl substitution.
These comparisons highlight the unique structural features of this compound, which contribute to its distinct reactivity and applications.
Properties
IUPAC Name |
5-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]oxolane-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO5/c1-15(2,3)21-14(19)16-8-6-10(7-9-16)11-4-5-12(20-11)13(17)18/h10-12H,4-9H2,1-3H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFBUIHVVVXOVQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2CCC(O2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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